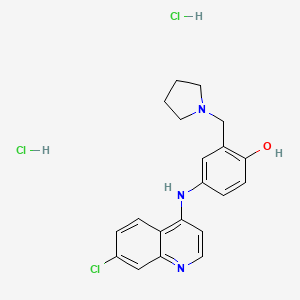
Adenosylselenomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosylselenomethionine is a complex organic compound that contains multiple functional groups, including amino, purine, dihydroxyoxolan, and methylselaniumyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosylselenomethionine involves several steps:
Formation of the Purine Nucleoside: The initial step involves the synthesis of the purine nucleoside, which is achieved by reacting 6-aminopurine with a suitable sugar derivative under acidic conditions to form the nucleoside.
Introduction of the Dihydroxyoxolan Group: The nucleoside is then reacted with a dihydroxyoxolan derivative in the presence of a catalyst to introduce the dihydroxyoxolan group.
Formation of the Methylselaniumyl Group:
Formation of the Butanoate Group: Finally, the butanoate group is introduced by reacting the intermediate compound with a suitable butanoate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing purification techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan and methylselaniumyl groups.
Reduction: Reduction reactions can occur at the amino and purine groups.
Substitution: Substitution reactions can take place at the amino and purine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of oxo derivatives and selenoxide derivatives.
Reduction Products: Reduction can result in the formation of reduced purine and amino derivatives.
Substitution Products: Substitution reactions can yield various alkylated and acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various nucleoside analogs and other biologically active compounds.
Biology
In biology, the compound is studied for its potential role in cellular processes. It is used in research to understand the mechanisms of nucleoside metabolism and its effects on cellular functions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It is studied for its antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use in the development of new drugs and treatments.
Industry
In industry, the compound is used in the production of pharmaceuticals and other chemical products. It is employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of Adenosylselenomethionine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to specific enzymes involved in nucleoside metabolism, inhibiting their activity and affecting cellular processes.
Interacting with DNA and RNA: The compound can interact with DNA and RNA, affecting their synthesis and function.
Modulating Cellular Signaling Pathways: It can modulate various cellular signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfanyl]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonyl]butanoate
Uniqueness
The uniqueness of Adenosylselenomethionine lies in the presence of the methylselaniumyl group. This group imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The methylselaniumyl group enhances the compound’s reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
5134-38-3 |
|---|---|
Formule moléculaire |
C15H22N6O5Se |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate |
InChI |
InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25) |
Clé InChI |
GGJFWMOVUFBSIN-YDBXVIPQSA-N |
SMILES |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adenosylselenomethionine; Adosemet; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
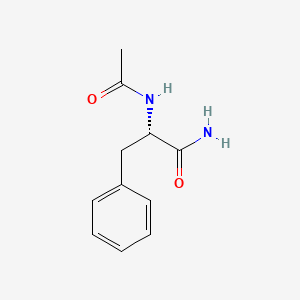
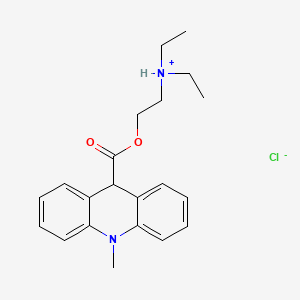
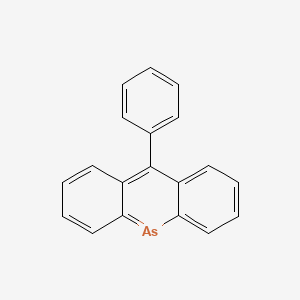
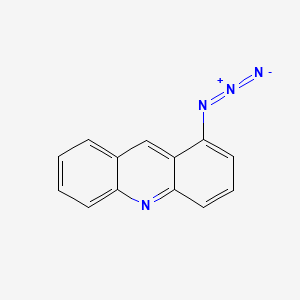
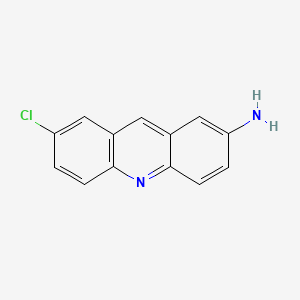
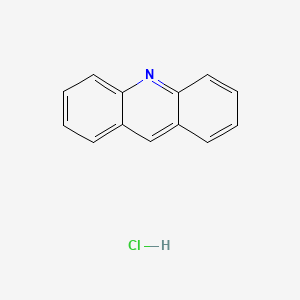
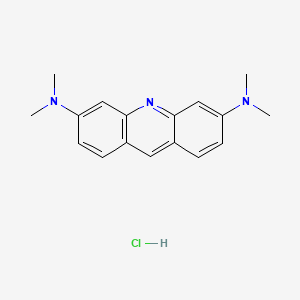
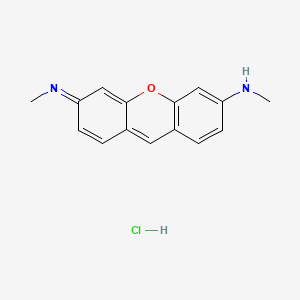
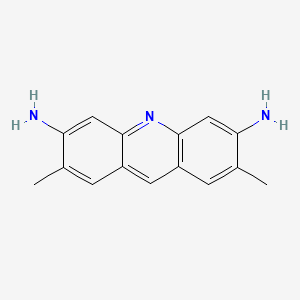
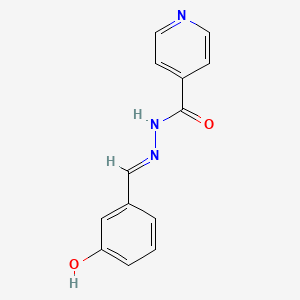
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
